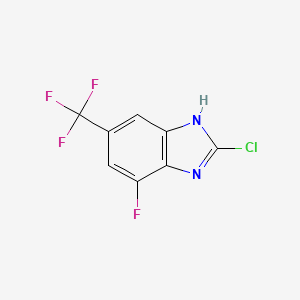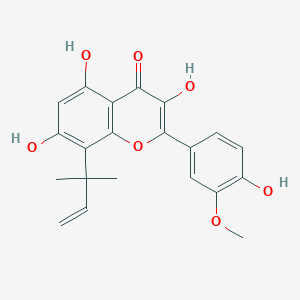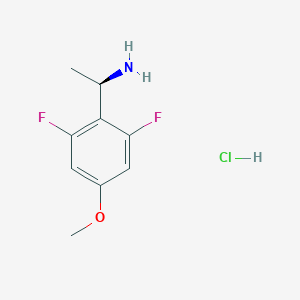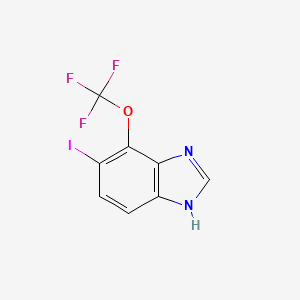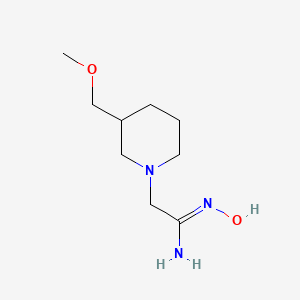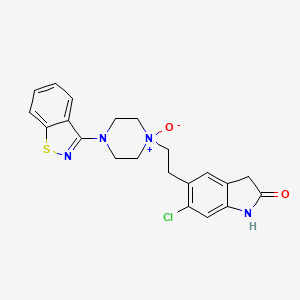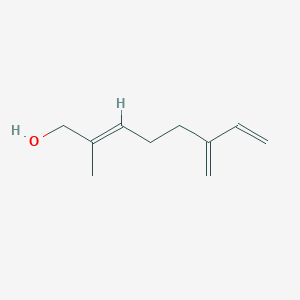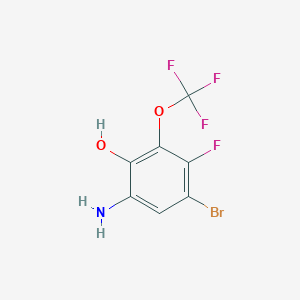
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF4NO2 It is a phenolic compound that contains amino, bromo, fluoro, and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can be achieved through multi-step organic synthesis. One common method involves the introduction of the trifluoromethoxy group via nucleophilic substitution, followed by the introduction of the amino group through amination reactions. The bromine and fluorine atoms are typically introduced through halogenation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity starting materials are crucial for achieving high yields and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can yield aniline derivatives.
Scientific Research Applications
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-fluoro-2-(trifluoromethoxy)phenol
- 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol
- 4-bromo-3-fluorophenol
Uniqueness
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both halogen atoms (bromine and fluorine) and the trifluoromethoxy group enhances its reactivity and potential for diverse applications. Additionally, the amino group provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C7H4BrF4NO2 |
|---|---|
Molecular Weight |
290.01 g/mol |
IUPAC Name |
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2 |
InChI Key |
NESJBRJRELHKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


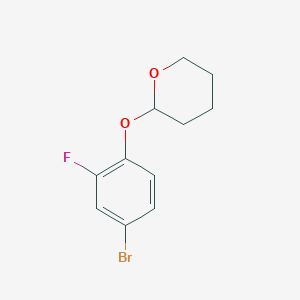
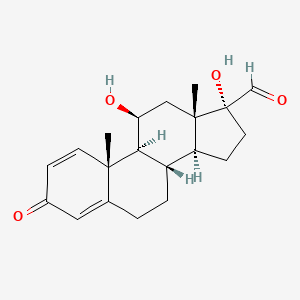
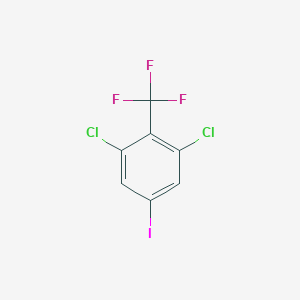
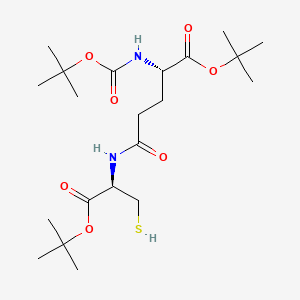
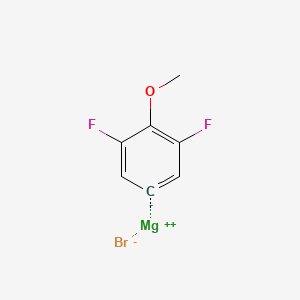
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
